molecular formula C7H10N2 B1266639 tert-Butylmalononitrile CAS No. 4210-60-0

tert-Butylmalononitrile

Cat. No. B1266639
CAS RN: 4210-60-0
M. Wt: 122.17 g/mol
InChI Key: TUJPHMQZSDKRSL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds involving tert-butyl groups, such as tert-butylmalononitrile, often utilizes tert-butyl nitrite as a key reagent or intermediate. For instance, tert-butyl nitrite serves both as an oxidant and a N1 synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations (Sau et al., 2018). Additionally, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates (Koley et al., 2009).

Molecular Structure Analysis The molecular structure of compounds derived from tert-butylmalononitrile can be complex. For example, the structure of di-tert-butyl(3,4-dicyanophenyl)(hydroxy)malonate was determined through X-ray crystallography, showcasing large amplitudes of internal rotational motion of the tert-butyl groups and forming infinite one-dimensional chains via O-H…O hydrogen bonds in the solid state (Akkurt et al., 2006).

Chemical Reactions and Properties Tert-butyl nitrite is involved in various chemical reactions, acting as a metal-free radical initiator for the aerobic cleavage of benzylic CC bonds (Miao et al., 2011), and facilitating the oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles (Qi et al., 2018).

Physical Properties Analysis The analysis of physical properties largely depends on the specific compound . However, studies on tert-butyl nitrite and derivatives emphasize their reactivity and role in synthesis, rather than detailed physical properties.

Chemical Properties Analysis Tert-butyl nitrite (TBN) stands out for its versatility in organic synthesis, including nitrosation, oximation, and oxidation reactions. It activates molecular oxygen for radical reactions, showcasing its broad utility in organic chemistry (Li & Jia, 2017). Moreover, tert-butyl nitrite-mediated synthesis explores the controlled creation of N-nitrosoamide from N-alkyl amides and other transformations, highlighting its multifaceted applications in chemical synthesis (Yedage & Bhanage, 2017).

Scientific Research Applications

Chemoselective Nitration

tert-Butylmalononitrile plays a significant role in chemoselective nitration processes. For instance, tert-butyl nitrite has been used as a nitrating agent for phenolic substrates, providing mononitro derivatives with high selectivity. This reaction is particularly useful in the synthesis of fluorogenic substrates for protease characterization, as demonstrated by Koley, Colón, and Savinov (2009) in their study on chemoselective nitration of phenols with tert-butyl nitrite (Koley, Colón, & Savinov, 2009).

Safety And Hazards

Tert-Butylmalononitrile is classified as dangerous. It is toxic if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

2-tert-butylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJPHMQZSDKRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194946
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylmalononitrile

CAS RN

4210-60-0
Record name t-Butylmalononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylmalononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
H Krentzien, H Taube - Journal of the American Chemical Society, 1976 - ACS Publications
L= N= C—C—C= N as the bridging ligand have been synthesized andstudied as well as the mononuclear forms. Other complexes of the malononitrile series have been prepared and …
Number of citations: 78 pubs.acs.org
RO Hutchins, BE Maryanoff - Organic Syntheses, 2003 - Wiley Online Library
… intermediate: tert‐butylmalononitrile (30.5 g., 0.250 mole) …
Number of citations: 0 onlinelibrary.wiley.com
RC Wheland, EL Martin - The Journal of Organic Chemistry, 1975 - ACS Publications
… To a suspension of 1.68 g (0.07 mol) of sodium hydride in 10 ml of glyme was added a solution of 5.91 g (0.07 mol) of tert-butylmalononitrile in 15 ml of glyme at 10C. To the resulting …
Number of citations: 238 pubs.acs.org
RM Williams, K Tomizawa… - Journal of the …, 1987 - ACS Publications
… A value of -* may be estimated from the isotope effect determined for the analogous reaction of tertbutylmalononitrile with acetate ion, eq 12; for that system ^h2o/^d,o = …
Number of citations: 32 pubs.acs.org
FA Long, F Hibbert, EA Walters - Journal of the American …, 1971 - ACS Publications
… The rates of detritiation of malononitrile-7-f and tertbutylmalononitrile… The detritiation of tertbutylmalononitrile-7-r was … mination of malononitrile, malononitrile-f-¿/2, tertbutylmalononitrile, …
Number of citations: 0 pubs.acs.org
M Hojatti, AJ Kresge, WH Wang - Journal of the American …, 1987 - ACS Publications
… effects observed fordetritiation of malononitrile and tert-butylmalononitrile. Isotopeeffects of this … of tert-butylmalononitrile for inhibition by hydronium ion. Unfortunately, we found none. …
Number of citations: 23 pubs.acs.org
RF Pratt, TC Bruice - The Journal of Organic Chemistry, 1972 - ACS Publications
… Having noted a positive correlation between the magnitude of the a effect and the Br0nsted ß12 it occurred to us that proton (triton) abstraction from tertbutylmalononitrile with its ß of ca. …
Number of citations: 31 pubs.acs.org
F Hibbert, FA Long - Journal of the American Chemical Society, 1972 - ACS Publications
… The activity coefficients of tertbutylmalononitrile in 1 … Comparison of the relative rate of detritiation of tertbutylmalononitrile with H- and pH(COnv). …
Number of citations: 20 pubs.acs.org
JE Sutton, H Krentzien, H Taube - Inorganic Chemistry, 1982 - ACS Publications
… By contrast, when the tertbutylmalononitrile anion is the bridging group Kmm > 1010.1 The … By contrast, the width of the intervalence band at half-height for the ĩ- [tert-butylmalononitrile( …
Number of citations: 20 pubs.acs.org
H Krentzien, H Taube - Inorganic Chemistry, 1982 - ACS Publications
… Ethylmalononitrile was prepared from the corresponding ester by following the procedure described by Russell.12 tert-Butylmalononitrile was prepared from malononitriie with use of …
Number of citations: 33 pubs.acs.org

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